2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride
Description
Properties
IUPAC Name |
2-amino-6-(propylamino)-5,6-dihydro-4H-1,3-benzothiazol-7-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.2ClH/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7;;/h6,12H,2-5H2,1H3,(H2,11,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNBBHOOMDHESD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1=O)SC(=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride typically involves the reaction of 2-aminobenzothiazole with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as fractional crystallization and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Scientific Research Applications
Biological Activities
This compound has shown promise in several areas of research:
Neuropharmacology
2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride is structurally related to pramipexole, a medication used to treat Parkinson's disease. Research indicates that it may exhibit dopaminergic activity, potentially influencing neurotransmitter systems involved in movement and cognition .
Antioxidant Properties
Studies have suggested that compounds with similar structures can possess antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Anticancer Activity
Preliminary studies have indicated that thiazole derivatives may have anticancer properties. The ability of this compound to inhibit specific cancer cell lines is under investigation, with the potential for development into therapeutic agents .
Case Studies
Several studies have explored the applications of 2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride:
Mechanism of Action
The mechanism of action of 2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride involves its interaction with specific molecular targets, such as dopamine receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction leads to the activation of downstream signaling pathways, resulting in the desired pharmacological effects .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (S)-2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride (1:1) .
- Molecular Formula : C₁₀H₁₅N₃OS·HCl .
- Molecular Weight : 261.77 g/mol .
- CAS Number: 2245708-68-1 (monohydrochloride) ; 1432061-98-7 (dihydrochloride) .
- Structure: Features a dihydrobenzo[d]thiazole core with a propylamino substituent at position 6 and a ketone group at position 7 .
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dihydrobenzo[d]thiazole backbone combined with a propylamino group. Comparisons with related compounds highlight the impact of substituents and heterocyclic modifications:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Influence: The propylamino group in the target compound enhances lipophilicity compared to the ethoxyphenol group in Compound 1 . This may affect membrane permeability and metabolic stability. The hydroxylamine substituent in ’s Compound 1 contributes to strong binding affinity (−8.7 kcal/mol), suggesting that electron-rich groups improve target interaction .
Thiazolo[4,5-d]pyrimidine derivatives () exhibit versatility as synthetic intermediates but lack direct pharmacological data .
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Physicochemical Comparison
Key Observations :
Biological Activity
2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride, also known by its CAS number 1432061-98-7, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H17Cl2N3OS
- Molecular Weight : 298.23 g/mol
- CAS Number : 1432061-98-7
- Purity : ≥95% .
Biological Activities
The compound exhibits a range of biological activities, which are summarized in the following sections:
Antimicrobial Activity
Research has indicated that derivatives of benzothiazoles, including this compound, possess notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) for certain derivatives was reported as low as 50 μg/mL, suggesting high efficacy .
Antitumor Activity
Recent studies have highlighted the potential of this compound in oncology. It has been evaluated for its ability to inhibit specific cancer cell lines. For instance, compounds structurally similar to 2-amino-benzothiazoles have demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism often involves the inhibition of tyrosine kinases, which are crucial for cancer cell proliferation .
Antiviral Activity
The antiviral properties of benzothiazole derivatives have also been explored. The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance antiviral activity against specific viruses. Compounds with a propylamino group have shown promising results in inhibiting viral replication .
Case Studies
Several case studies illustrate the biological efficacy of 2-amino-benzothiazoles:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion and MIC assays were performed.
- Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
- Antitumor Activity Evaluation :
The proposed mechanisms for the biological activities of 2-amino-benzothiazole derivatives include:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one dihydrochloride, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via refluxing intermediates in polar aprotic solvents (e.g., DMSO) under reduced pressure, followed by crystallization. For example, hydrazide derivatives are refluxed for 18 hours, distilled, and crystallized in water-ethanol mixtures . Catalytic systems like Ca/4-MePyr IL@ZY-Fe₃O₄ nanoparticles enhance yield and reduce reaction time in one-pot syntheses of analogous thiazoles .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity and catalyst loading to improve purity (>95% by HPLC) .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Analytical Workflow :
- Spectroscopy : Use FT-IR to confirm functional groups (e.g., NH₂ at ~3297 cm⁻¹, C=O at ~1644 cm⁻¹) and ¹H/¹³C NMR to verify stereochemistry and substituents (e.g., δH 8.09 ppm for NH₂ protons) .
- Chromatography : Employ reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) for purity assessment. Validate against pharmacopeial standards (USP/EP) .
- Mass Spectrometry : Confirm molecular weight (225.3 g/mol) via ESI-MS or TOF-MS .
Q. What storage conditions are critical for maintaining compound stability?
- Guidelines : Store desiccated at −20°C for long-term stability. Short-term storage at room temperature is acceptable if protected from light and moisture. Note discrepancies in recommendations: some sources suggest ambient conditions , while others specify −20°C . Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways .
Advanced Research Questions
Q. How can enantiomeric impurities (e.g., R-isomers) be resolved during synthesis or analysis?
- Chiral Resolution :
- Use chiral HPLC columns (e.g., Chiralpak AD-H) with mobile phases like hexane:isopropanol (90:10) to separate (S)- and (R)-enantiomers .
- Synthesize diastereomeric salts with chiral auxiliaries (e.g., tartaric acid) for crystallization-based purification .
Q. What methodologies are recommended for validating analytical methods in impurity profiling?
- Protocol :
- Forced Degradation : Expose the compound to acid/base hydrolysis, oxidation (H₂O₂), and photolysis to identify degradation products. Use LC-MS to characterize impurities like 2-aminobenzoxazole (4570-41-6) or des-propyl analogs .
- Validation Parameters : Assess linearity (R² > 0.99), LOD/LOQ (≤0.1%), and precision (%RSD < 2%) per ICH Q2(R1) .
Q. How do researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility, stability)?
- Case Study :
- Solubility : Conflicting reports on aqueous solubility (>15 mg/mL in H₂O vs. limited solubility in non-polar solvents) suggest pH-dependent ionization. Conduct pH-solubility profiling using potentiometric titration .
- Stability : If thermal degradation is observed under ambient conditions, use Arrhenius modeling to extrapolate shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
